

Application Note: Scalable Synthesis of 2-(2-Phenylethyl)-4-quinazolinol

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Compound of Interest

Compound Name: 2-(2-Phenylethyl)-4-quinazolinol

CAS No.: 4765-57-5

Cat. No.: B11864674

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Executive Summary

This application note details a robust, scalable protocol for the synthesis of **2-(2-Phenylethyl)-4-quinazolinol** (also designated as 2-phenethylquinazolin-4(3H)-one). Unlike academic preparations utilizing high-temperature fusion (Niementowski reaction) or expensive coupling agents, this protocol utilizes a telescoped acylation-cyclization sequence.

The process is designed for multi-gram to kilogram scale-up, prioritizing thermal safety, solvent recovery, and purification via crystallization, thereby eliminating the need for chromatographic separation.

Key Performance Indicators (KPIs)

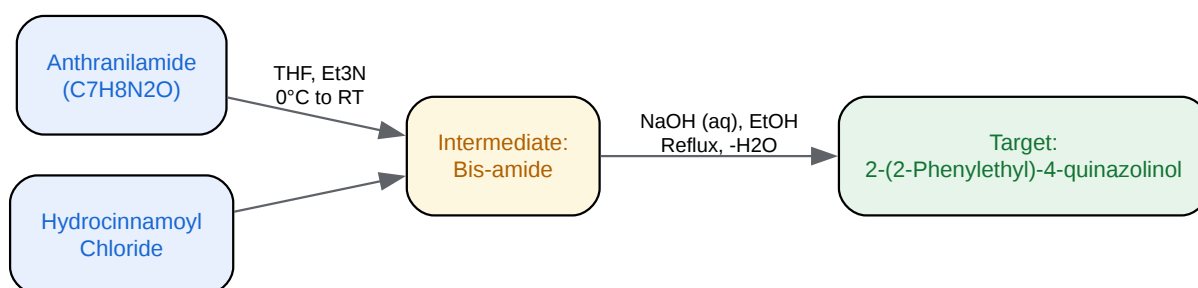
Parameter	Specification
Target Scale	100 g – 1 kg (demonstrated)
Overall Yield	78 – 85% (isolated)
Purity (HPLC)	> 99.5% (a/a)
Apparent State	White to off-white crystalline solid
Step Count	2 (Telescoped to 1 pot optional)

Retrosynthetic Analysis & Strategy

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry. For scale-up, the primary challenge is controlling the exotherm during acylation and ensuring complete ring closure without forming the thermodynamic "bis-acylated" impurity.

Selected Route: Acylation of anthranilamide with hydrocinnamoyl chloride followed by base-mediated dehydration.

Chemical Reaction Scheme



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Figure 1: Synthetic pathway utilizing mild acylation followed by Robinson-Gabriel type cyclization.

Process Development Insights (The "Why")

Solvent Selection: The Toluene/THF vs. DMF Debate

While DMF is a common solvent for quinazolinone synthesis, its high boiling point makes removal difficult on a large scale, often leading to oiling out during aqueous workup.

- Decision: We utilize Tetrahydrofuran (THF) for the acylation step. It solubilizes the starting material, manages the exotherm via reflux cooling, and is easily removed or exchanged.
- Cyclization: Ethanol/Water is chosen for the ring closure. It is green, cheap, and allows the product to precipitate directly upon acidification (pH swing crystallization).

Impurity Control

- O-Acylation vs. N-Acylation: At 0°C, kinetic control favors N-acylation. High temperatures during addition promote O-acylation or di-acylation.
- HCl Scavenging: The reaction generates stoichiometric HCl. Triethylamine (TEA) is used as a scavenger. Without it, the amine starting material forms an unreactive hydrochloride salt, stalling conversion.

Detailed Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]

- Anthranilamide (2-Aminobenzamide): 1.0 equiv.[1]
- Hydrocinnamoyl chloride (3-Phenylpropionyl chloride): 1.1 equiv.
- Triethylamine (TEA): 1.2 equiv.
- Tetrahydrofuran (THF): Anhydrous (10 volumes).
- Sodium Hydroxide (2M aq): 3.0 equiv.
- Ethanol: Technical grade.

Step 1: N-Acylation[12]

- Reactor Setup: Equip a double-jacketed reactor with an overhead mechanical stirrer, internal temperature probe, nitrogen inlet, and a pressure-equalizing addition funnel.

- Charging: Charge Anthranilamide (100 g, 0.735 mol) and THF (1.0 L). Stir until dissolved.
- Base Addition: Add Triethylamine (123 mL, 0.88 mol). Cool the mixture to 0–5°C.
- Controlled Addition: Charge Hydrocinnamoyl chloride (136 g, 0.81 mol) into the addition funnel.
 - Critical: Add dropwise over 60–90 minutes. Maintain internal temperature < 10°C. The reaction is highly exothermic.
- Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3 hours.
 - IPC (In-Process Control): Check HPLC/TLC.[2] Target: < 1% Anthranilamide remaining.
 - Observation: A thick precipitate (Triethylamine-HCl) will form.

Step 2: Cyclization & Isolation

- Solvent Swap (Optional but Recommended): Distill off ~70% of the THF under reduced pressure. (If skipping, proceed directly, but yield may drop slightly due to solubility).
- Base Hydrolysis: Add Ethanol (500 mL) followed by 2M NaOH (1.1 L).
- Reflux: Heat the mixture to reflux (~80°C) for 2–4 hours.
 - Mechanism:[3][4][1][5][6][2][7] The base deprotonates the amide, facilitating nucleophilic attack on the carbonyl to close the pyrimidine ring.
 - IPC: Monitor for disappearance of the intermediate bis-amide.
- Quench & Crystallization:
 - Cool the reaction mixture to 20°C.
 - Slowly acidify with 2M HCl or Glacial Acetic Acid to pH 6–7.
 - Critical: Control addition rate to prevent rapid crashing (which traps impurities). The product will precipitate as a white solid.[8]

- Filtration: Stir the slurry at 0–5°C for 1 hour. Filter the solid using a Buchner funnel or centrifuge.
- Wash: Wash the cake with Cold Water (2 x 200 mL) and Cold Ethanol (1 x 100 mL) to remove salts and yellow impurities.

Purification & Characterization

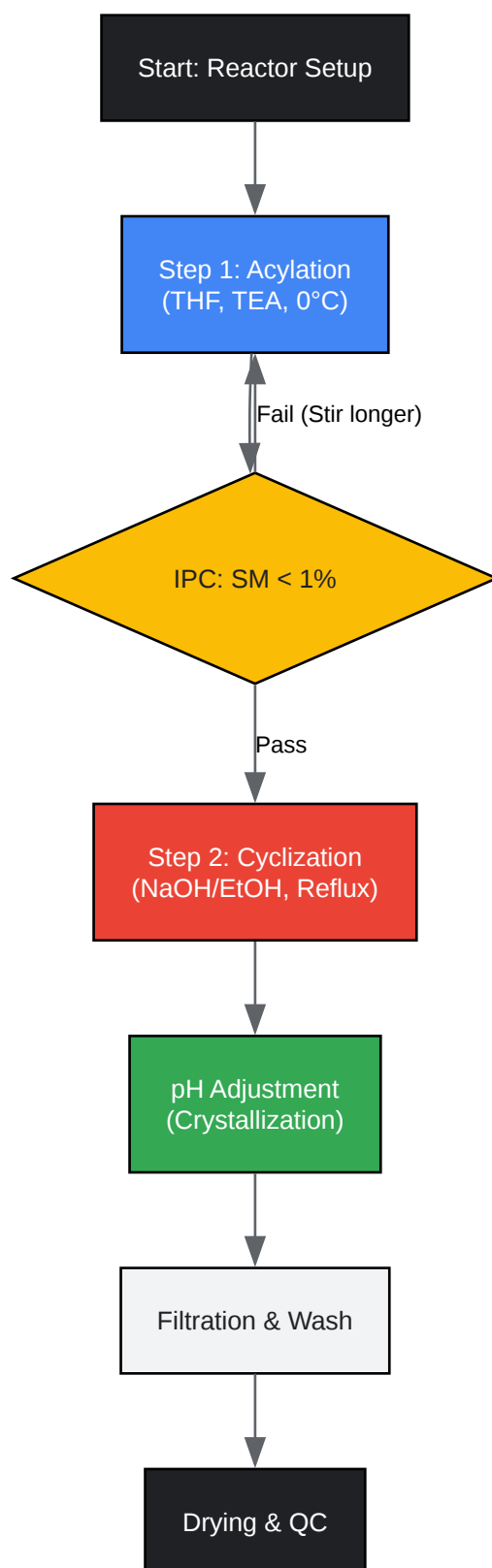
Method: Recrystallization Although the crude purity is often >95%, pharmaceutical applications require >99.5%.

- Solvent System: Ethanol:DMF (9:1) or Glacial Acetic Acid.[8][9]
- Procedure:
 - Dissolve crude solid in minimum boiling Ethanol/DMF.
 - Hot filtration (if insoluble particles exist).[3]
 - Slow cooling to room temperature, then 0°C.
 - Filter and dry in a vacuum oven at 60°C for 12 hours.

Analytical Specifications

Test	Acceptance Criteria	Method
HPLC Purity	≥ 99.5%	C18 Column, ACN/Water (0.1% TFA)
Appearance	White crystalline powder	Visual
Melting Point	238–242°C (Typical for 2-alkyl-4-quinazolinol derivatives)	Capillary
¹ H NMR	Conforms to structure	DMSO-d ₆

Workflow Diagram



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Figure 2: Operational workflow for the scale-up campaign.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Yield (<70%)	Incomplete precipitation during acidification.	Ensure pH is strictly 6–7. If pH is too low (<3), the quinazoline can protonate and resolubilize.
Sticky Solid	Trapped solvent or impurities.	Use slow agitation during pH adjustment. Do not rush the "aging" of the slurry (stir 1h minimum).
Colored Impurity	Oxidation of aniline starting material.	Ensure Nitrogen purge during Step 1. Wash filter cake with cold ethanol.
Exotherm Spike	Addition of Acid Chloride too fast.	Stop addition immediately. Cool reactor. Resume only when T < 5°C.

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